
Phosphonic acid, (cyanofluoromethyl)-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, (cyanofluoromethyl)-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group bonded to a cyanofluoromethyl group and two ethyl ester groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of phosphonic acid, (cyanofluoromethyl)-, diethyl ester typically involves the reaction of diethyl phosphite with cyanofluoromethyl halides under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with cyanofluoromethyl iodide to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis techniques to enhance reaction rates and yields. The use of bromotrimethylsilane (BTMS) in combination with microwave irradiation has been shown to significantly accelerate the dealkylation process, resulting in high yields of the desired phosphonic acid ester .
化学反応の分析
Types of Reactions: Phosphonic acid, (cyanofluoromethyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyanofluoromethyl group to other functional groups.
Substitution: The ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives with varying degrees of oxidation.
Reduction: Reduced phosphonic acid esters with modified functional groups.
Substitution: Substituted phosphonic acid esters with different alkyl or aryl groups.
科学的研究の応用
Phosphonic acid, (cyanofluoromethyl)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
作用機序
The mechanism of action of phosphonic acid, (cyanofluoromethyl)-, diethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanofluoromethyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
類似化合物との比較
Diethyl cyanomethylphosphonate: Similar in structure but lacks the fluorine atom.
Diethyl phosphite: A precursor in the synthesis of phosphonic acid esters.
Phosphonic acid, ethyl-, diethyl ester: Similar ester groups but different substituents on the phosphorus atom
Uniqueness: Phosphonic acid, (cyanofluoromethyl)-, diethyl ester is unique due to the presence of the cyanofluoromethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
109626-99-5 |
|---|---|
分子式 |
C6H11FNO3P |
分子量 |
195.13 g/mol |
IUPAC名 |
2-diethoxyphosphoryl-2-fluoroacetonitrile |
InChI |
InChI=1S/C6H11FNO3P/c1-3-10-12(9,11-4-2)6(7)5-8/h6H,3-4H2,1-2H3 |
InChIキー |
BWVJFTHLIWDKCW-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(C#N)F)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


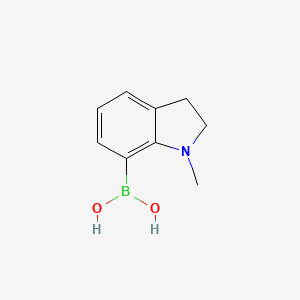
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-3-yl)methyl]carbamate](/img/structure/B13451652.png)
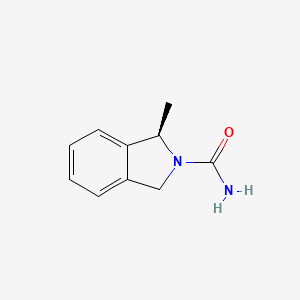
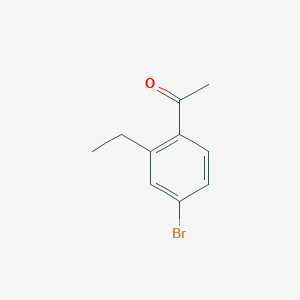
![N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-piperazin-1-ylacetamide](/img/structure/B13451665.png)
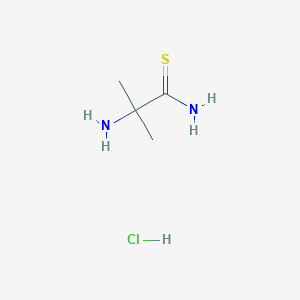
![(2r,3r,4s,5s,6r)-2-[1,7-Bis(4-hydroxyphenyl)heptan-3-yloxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451670.png)
![4-[3-(Propan-2-yl)phenoxy]benzoicacid](/img/structure/B13451690.png)

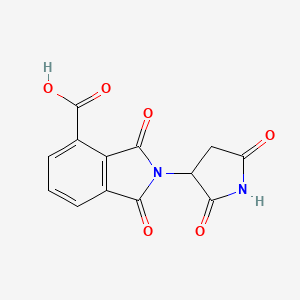
![2-{4-[3-(3-methoxybenzamido)phenyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B13451703.png)
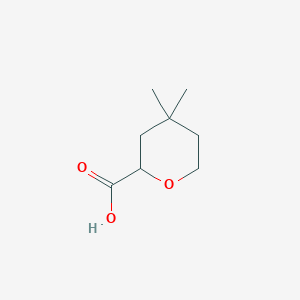

![{Bicyclo[1.1.1]pentan-1-yl}(imino)methyl-lambda6-sulfanone](/img/structure/B13451711.png)
